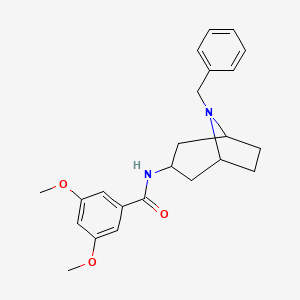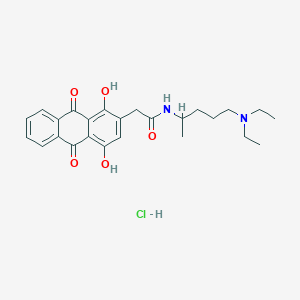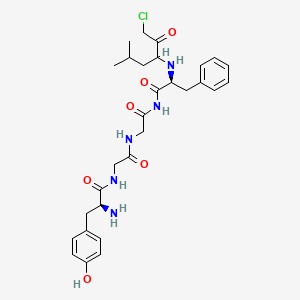
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is an organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one typically involves the chloromethylation of 3-hydroxy-2-methoxy-4H-pyran-4-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2). This method offers good yields and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and result in the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted-4H-pyran-4-one: These compounds have similar structures but different substituents at the 2-position.
3-Hydroxy-2-methoxy-4H-pyran-4-one: Lacks the chloromethyl group but shares the pyranone core structure.
Uniqueness
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a compound of interest for various applications.
Propriétés
| 75743-72-5 | |
Formule moléculaire |
C7H7ClO4 |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
6-(chloromethyl)-3-hydroxy-2-methoxypyran-4-one |
InChI |
InChI=1S/C7H7ClO4/c1-11-7-6(10)5(9)2-4(3-8)12-7/h2,10H,3H2,1H3 |
Clé InChI |
RTUKTSYKAOJBDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C=C(O1)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)

![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

